
Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate: is an organic compound known for its unique structural properties. It is a derivative of piperidine and is often used in various chemical and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with diethylpropanedioate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反応の分析
Types of Reactions:
Oxidation: Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry:
作用機序
The mechanism by which Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate exerts its effects involves its interaction with various molecular targets. The compound can act as a stabilizer or reactant in different chemical processes. Its unique structure allows it to participate in a variety of reactions, making it a versatile compound in both research and industrial applications .
類似化合物との比較
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Known for its use as a light stabilizer in polymers.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in organic synthesis and as a catalyst.
Uniqueness: Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate stands out due to its specific structural features that allow for a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in various fields of research and industry .
特性
CAS番号 |
65345-40-6 |
|---|---|
分子式 |
C25H46N2O4 |
分子量 |
438.6 g/mol |
IUPAC名 |
bis(2,2,6,6-tetramethylpiperidin-4-yl) 2,2-diethylpropanedioate |
InChI |
InChI=1S/C25H46N2O4/c1-11-25(12-2,19(28)30-17-13-21(3,4)26-22(5,6)14-17)20(29)31-18-15-23(7,8)27-24(9,10)16-18/h17-18,26-27H,11-16H2,1-10H3 |
InChIキー |
KYCZMGBGMMBQAH-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C(=O)OC1CC(NC(C1)(C)C)(C)C)C(=O)OC2CC(NC(C2)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


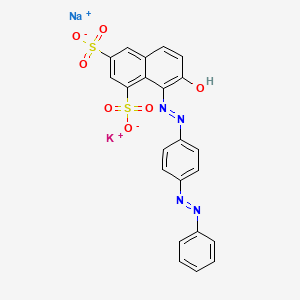
![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)

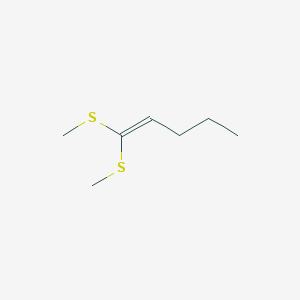
![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)
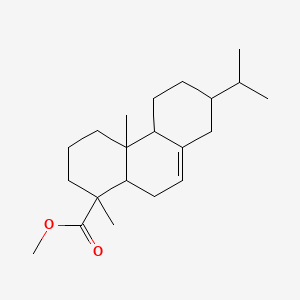

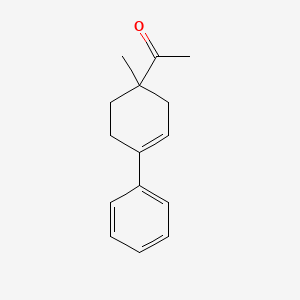
![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)
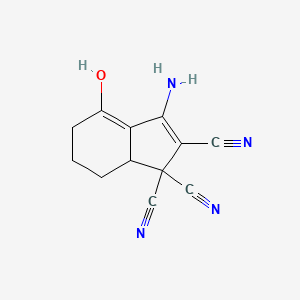
![2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14473454.png)

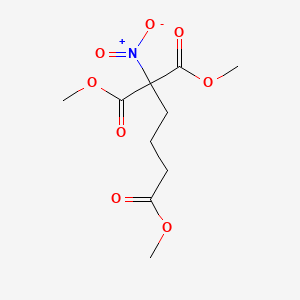
![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)
